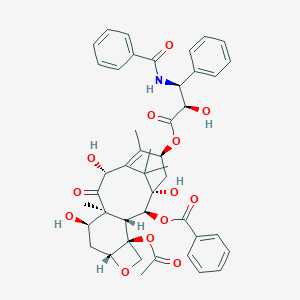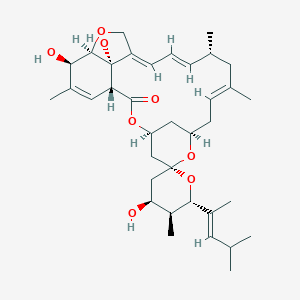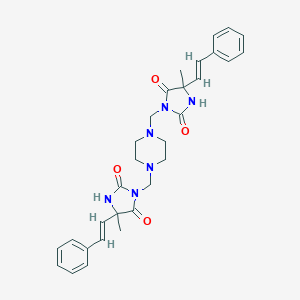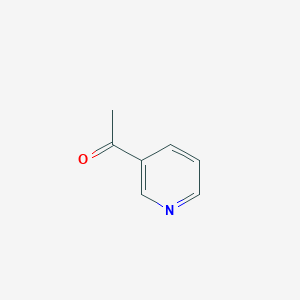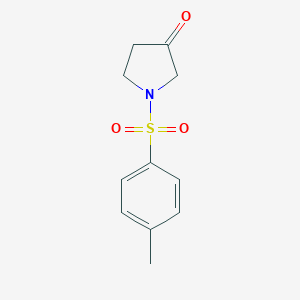
1-(4-Tolylsulfonyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Tolylsulfonyl)pyrrolidin-3-one” is a chemical compound with the molecular formula C11H13NO3S . It is a derivative of pyrrole . The average mass of this compound is 239.291 Da and its monoisotopic mass is 239.061615 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(4-Tolylsulfonyl)pyrrolidin-3-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
Pyrrolidine-based compounds, including 1-tosylpyrrolidin-3-one, have been used in the asymmetric synthesis of organocatalysts . These catalysts have been used in a variety of chemical reactions, including intramolecular aldol reactions and Diels–Alder cycloadditions . The ability to catalyze these reactions with high enantioselectivity makes these catalysts valuable tools in organic synthesis .
Construction of All-Carbon Quaternary Centers
In 2015, Tu and coworkers reported the synthesis of a family of spiro-pyrrolidines and their application to the catalytic asymmetric Michael addition of nitrometane to 3,3-disubstituted enals for the construction of all-carbon quaternary centers . This represents another potential application of 1-tosylpyrrolidin-3-one in the field of organic synthesis .
Synthesis of Biologically Active Compounds
Substituted chiral pyrrolidines, such as 1-tosylpyrrolidin-3-one, are common structural motifs in biologically active natural and synthetic compounds . Therefore, this compound could potentially be used in the synthesis of a wide range of biologically active compounds .
Ligand Synthesis
The pyrrolidine scaffold, which characterizes the structure of 1-tosylpyrrolidin-3-one, also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands . This suggests that 1-tosylpyrrolidin-3-one could be used in the synthesis of various ligands .
Single-Atom Catalysts
While there is no direct mention of 1-tosylpyrrolidin-3-one in the context of single-atom catalysts, it’s worth noting that the exploration of the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . Given the versatility of 1-tosylpyrrolidin-3-one in catalysis, it’s possible that future research could explore its potential in this area .
Material Science
The team of scientists at MilliporeSigma, who have experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others, have listed 1-tosylpyrrolidin-3-one in their catalogue . This suggests that 1-tosylpyrrolidin-3-one could have potential applications in the field of material science .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDUPYCKAYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336721 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
CAS RN |
73696-28-3 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

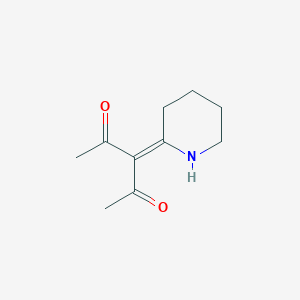
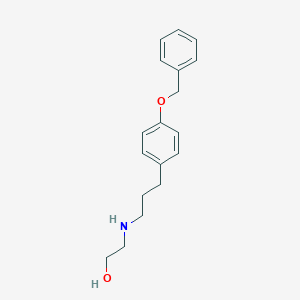
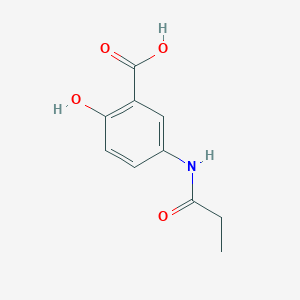
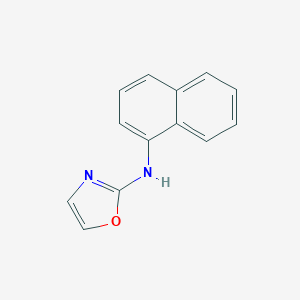

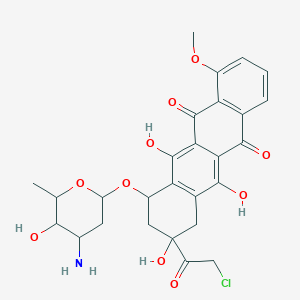
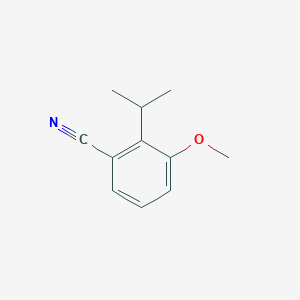
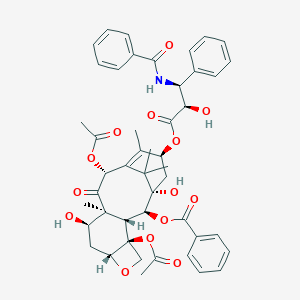
![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
